molecular formula C22H15BrClF3N2O4 B11622911 6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B11622911
M. Wt: 543.7 g/mol
InChI Key: JFOFSQDNWQSTIE-UHFFFAOYSA-N
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Description

6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as bromophenyl, chlorobenzoyl, hydroxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, including the formation of the furan ring, the introduction of the bromophenyl and chlorobenzoyl groups, and the final assembly of the diazinanone structure. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Bromophenyl and Chlorobenzoyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using bromine and chlorobenzoyl chloride, respectively.

    Assembly of the Diazinanone Structure: This step may involve the reaction of the intermediate compounds with appropriate reagents to form the final diazinanone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The bromophenyl and chlorobenzoyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[5-(4-Chlorophenyl)furan-2-yl]-5-(4-bromobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
  • 6-[5-(4-Methylphenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Uniqueness

The uniqueness of 6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H15BrClF3N2O4

Molecular Weight

543.7 g/mol

IUPAC Name

6-[5-(4-bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C22H15BrClF3N2O4/c23-13-5-1-11(2-6-13)15-9-10-16(33-15)18-17(19(30)12-3-7-14(24)8-4-12)21(32,22(25,26)27)29-20(31)28-18/h1-10,17-18,32H,(H2,28,29,31)

InChI Key

JFOFSQDNWQSTIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3C(C(NC(=O)N3)(C(F)(F)F)O)C(=O)C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

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